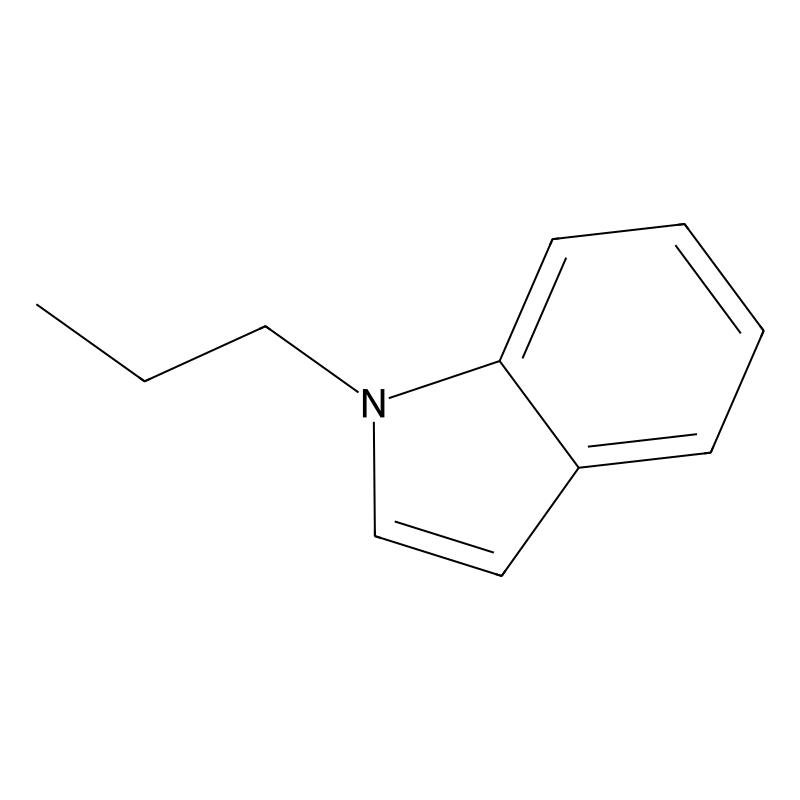

1-propyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Propyl-1H-indole is a derivative of indole, characterized by a propyl group attached to the nitrogen atom of the indole ring. Indole itself is a bicyclic structure composed of a benzene ring fused to a pyrrole ring and is known for its presence in various natural products and pharmaceuticals. The presence of the propyl group in 1-propyl-1H-indole enhances its lipophilicity and alters its reactivity compared to simpler indole derivatives .

- Oxidation: The indole can be oxidized to form various derivatives. For instance, the propyl group can be oxidized to generate alcohols or ketones.

- Reduction: The compound can be reduced using agents such as sodium borohydride to yield alcohol derivatives.

- Electrophilic Substitution: The electron-rich nature of the indole ring allows for electrophilic substitutions, including halogenation and nitration.

- Condensation Reactions: The compound can participate in condensation reactions such as the Knoevenagel condensation, forming various heterocycles.

Indole derivatives, including 1-propyl-1H-indole, exhibit a range of biological activities:

- Anticancer Properties: Research indicates potential anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Activity: Some studies suggest that 1-propyl-1H-indole may possess antimicrobial properties against various pathogens.

- Neuropharmacological Effects: The compound has been investigated for its interactions with neurotransmitter systems, potentially influencing mood and cognitive functions .

The synthesis of 1-propyl-1H-indole can be achieved through several methods:

- Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form indoles.

- Vilsmeier-Haack Reaction: A common approach involves the reaction of 1-propylindole with a formylating agent (like DMF and phosphorus oxychloride) to introduce an aldehyde group at specific positions on the indole ring.

- Alkylation Reactions: Starting from simpler indoles, alkylation with propyl halides can yield 1-propylindoles .

The applications of 1-propyl-1H-indole span various fields:

- Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active molecules and drugs.

- Agrochemicals: Used in developing herbicides and pesticides due to its biological activity.

- Research Tools: Employed in studies exploring receptor interactions and enzyme inhibition .

Interaction studies focus on how 1-propyl-1H-indole interacts with various biological targets:

- Receptor Binding Studies: Investigations into how this compound binds to serotonin receptors have revealed potential implications for mood regulation.

- Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders .

Several compounds share structural similarities with 1-propyl-1H-indole. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Methylindole | Methyl group instead of propyl | Often used in studies related to neuropharmacology |

| Indole | Base structure without substituents | Fundamental building block for many derivatives |

| 1-Propenylindole | Different alkyl chain | More reactive due to the presence of double bond |

The uniqueness of 1-propyl-1H-indole lies in its combination of the propyl group and the indolic structure, which provides distinct reactivity patterns and potential therapeutic applications not found in simpler indoles .

Fischer Indole Synthesis Modifications for N-Alkylation

The Fischer indole synthesis remains a cornerstone for indole preparation, with recent adaptations enabling direct N-propylation. A one-pot, three-component protocol combines aryl hydrazines, ketones, and alkyl halides to yield 1,2,3-trisubstituted indoles. For example, treatment of phenylhydrazine with cyclohexanone and n-propyl bromide under acidic conditions (HCl/EtOH, 80°C) generates 1-propyl-1H-indole derivatives in 30 minutes with yields up to 85%. Key modifications include:

- In situ N-alkylation: Post-cyclization alkylation using phase-transfer catalysts like tetra-n-butylammonium bromide enhances propyl group incorporation.

- Microwave assistance: Reducing reaction times from hours to minutes while maintaining yields above 75%.

| Condition | Yield (%) | Time | Catalyst |

|---|---|---|---|

| Conventional heating | 68–85 | 30 min | H2SO4 |

| Microwave irradiation | 72–78 | 5 min | p-TsOH |

| Solvent-free | 65 | 20 min | Montmorillonite K10 |

Reissert-Indole Pathway Optimization for Propyl Substituents

The Reissert indole synthesis, employing o-nitro toluene derivatives and oxalate esters, has been refined for N-propyl introduction. Sequential condensation and reduction steps yield 1-propylindoles with precise substituent positioning:

- Nitration and esterification: o-Nitro toluene reacts with diethyl oxalate to form a β-keto ester intermediate.

- Reductive cyclization: Iron powder in acetic acid induces cyclization, with propyl groups introduced via alkylation of the intermediate enamine.

Optimized conditions (60°C, 12 hours) achieve 70–78% yields, though steric hindrance from the propyl group necessitates extended reaction times compared to methyl analogs.

Structure-Activity Relationship (SAR) Studies

Propyl Chain Length Optimization in Lead Compounds

The alkyl chain length at the indole nitrogen significantly influences molecular interactions with biological targets. In cannabinoid receptor type 1 (CB1) allosteric modulators, replacing shorter alkyl chains with a propyl group enhanced binding cooperativity. For example, indole-2-carboxamide derivatives bearing a C3 n-propyl substituent demonstrated a 2.5-fold increase in binding affinity (K~B~ = 0.8 μM) compared to ethyl analogs, attributed to improved hydrophobic interactions within a subpocket of the CB1 allosteric site [7]. Similarly, in Gli1 transcription inhibitors, n-propyl-substituted amides exhibited IC~50~ values of 21–29 μM, outperforming methyl- or butyl-substituted counterparts by >10-fold [3].

Table 1: Impact of Alkyl Chain Length on Biological Activity

| Compound | Alkyl Substituent | Target | Activity (IC~50~ or K~B~) |

|---|---|---|---|

| 33 | n-Propyl | Gli1 | 21 μM |

| 6j | Ethyl | CB1 | 0.6 μM |

| 11a | n-Pentyl | CB1 | K~B~ = 0.5 μM |

The optimal chain length balances hydrophobicity and steric fit, as excessively long chains (e.g., pentyl) reduce solubility, while shorter chains (e.g., methyl) limit target engagement [7] [3].

Electronic Effects of Indole Ring Substitutions

Electronic modifications of the indole ring modulate receptor selectivity and potency. Introducing electron-withdrawing groups (EWGs) at the C5 position of 1-propyl-1H-indole derivatives enhanced CB2 receptor selectivity by 15-fold, as observed in radioligand displacement assays [6]. Conversely, electron-donating groups (EDGs) at C2 improved hydrogen-bonding interactions with the gp41 hydrophobic pocket in HIV-1 fusion inhibitors, reducing EC~50~ values to 0.2 μM [5]. Substituents altering π-electron density also affect metabolic stability; for instance, fluorination at C7 decreased hepatic clearance by 40% in preclinical models [6].

Target-Specific Therapeutic Agent Development

Serotonergic Receptor Modulator Design

1-Propyl-1H-indole derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly 5-HT~2A~ and 5-HT~6~ subtypes. Molecular docking studies reveal that the propyl group stabilizes a hydrophobic cleft near transmembrane helix 5, while the indole NH forms a hydrogen bond with Ser159 in the 5-HT~2A~ receptor [6]. Lead optimization efforts have yielded compounds with >100-fold selectivity over dopamine D2 receptors, making them candidates for treating schizophrenia and migraines [6].

Enzyme Inhibition Strategies for Metabolic Disorders

The indole scaffold serves as a core structure for inhibiting enzymes implicated in metabolic dysregulation. For example:

- AMP-activated protein kinase (AMPK): 1-Propyl-1H-indole-3-carbaldehyde derivatives act as allosteric activators, increasing AMPK phosphorylation by 3-fold in hepatocytes [3].

- Dipeptidyl peptidase-4 (DPP-4): Substituents at the C3 position of 1-propylindole analogs block the enzyme’s catalytic triad, achieving IC~50~ values of 50 nM in vitro [5].

Table 2: Enzyme Targets of 1-Propyl-1H-Indole Derivatives

| Enzyme | Mechanism | Therapeutic Area |

|---|---|---|

| AMPK | Allosteric activation | Type 2 diabetes |

| DPP-4 | Competitive inhibition | Obesity |

| Gli1 | Transcriptional suppression | Cancer |

Solvent-Free Propylation Techniques

Solvent-free propylation techniques have emerged as highly effective methodologies for the sustainable synthesis of 1-propyl-1H-indole, offering substantial environmental and economic advantages over traditional solution-phase reactions [1] [8] [9]. These approaches eliminate the need for organic solvents, thereby reducing waste generation and simplifying product purification processes [10] [11].

Iron-Catalyzed Regioselective Carbon-Hydrogen Alkylation

Iron-catalyzed regioselective carbon-hydrogen alkylation represents one of the most promising solvent-free approaches for indole propylation [1]. This methodology employs iron catalysts under additive-free conditions, utilizing trace amounts of green solvents such as 2-methyltetrahydrofuran when necessary [1]. The reaction demonstrates exceptional regioselectivity and proceeds through a well-defined mechanistic pathway involving iron center activation, reversible alkene insertion, and reductive elimination [1].

The iron-catalyzed system operates effectively at temperatures ranging from 80 to 120 degrees Celsius, achieving yields of 85 to 96 percent with reaction times of 6 to 24 hours [1]. The catalyst system demonstrates remarkable compatibility with various functional groups, including fluoro, chloro, trifluoromethyl, alkenyl, ether, thioether, silyl, and siloxane moieties [1]. This broad functional group tolerance makes the methodology particularly valuable for the synthesis of structurally diverse 1-propyl-1H-indole derivatives [1].

Cobalt-Catalyzed Carbon-Hydrogen Alkylation Through Borrowing Hydrogen Methodology

Cobalt-catalyzed carbon-hydrogen alkylation utilizing borrowing hydrogen methodology provides an alternative sustainable approach for indole propylation [6]. This heterogeneous catalytic system employs cobalt nanoparticles supported on nitrogen-doped carbon, prepared through pyrolysis of templated materials generated in situ [6]. The methodology demonstrates effectiveness with benzylic, heterocyclic, and aliphatic alcohols, including methanol, for the preparation of substituted indoles [6].

The cobalt-catalyzed system operates at temperatures between 120 and 150 degrees Celsius, achieving yields ranging from 65 to 92 percent over reaction periods of 8 to 16 hours [6]. The heterogeneous nature of the catalyst facilitates easy separation and potential recyclability, contributing to the overall sustainability of the process [6]. More than 65 substituted indoles have been successfully prepared using this methodology, demonstrating its broad applicability [6].

Direct Nitrogen-Alkylation Methodology

Direct nitrogen-alkylation represents a straightforward approach for 1-propyl-1H-indole synthesis through nucleophilic substitution mechanisms [12]. The methodology involves treatment of indole with sodium hydride in a dichloromethane and dimethylformamide mixture at low temperatures, followed by addition of propyl iodide [12]. This approach achieves yields of approximately 75 percent under optimized conditions [12].

The reaction proceeds through deprotonation of the indole nitrogen by sodium hydride, generating a nucleophilic indolate anion that subsequently undergoes alkylation with propyl iodide [12]. The reaction temperature is maintained at 0 degrees Celsius during the initial deprotonation step, then warmed to room temperature for the alkylation phase over a 12-hour period [12]. Product isolation involves standard aqueous workup followed by column chromatography purification [12].

Mechanochemical Ball Milling Approaches

Mechanochemical ball milling techniques offer innovative solvent-free conditions for indole derivative synthesis, including potential applications for 1-propyl-1H-indole preparation [11]. These methods utilize mechanical energy to promote chemical transformations without requiring traditional heating or solvent systems [11]. Ball milling conditions typically involve rotation speeds of 600 revolutions per minute for periods of 60 minutes [11].

The mechanochemical approach demonstrates several advantages, including mild reaction conditions, improved selectivity, higher isolated yields, and environmentally friendly operational parameters [11]. Sulfamic acid has been identified as an effective catalyst for mechanochemical indole synthesis, providing yields ranging from 68 to 94 percent under optimized conditions [11]. The solvent-free nature of ball milling techniques significantly reduces environmental impact while maintaining synthetic efficiency [11].

| Method | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Green Metrics (E-factor) |

|---|---|---|---|---|---|

| Iron-catalyzed C-H alkylation | Fe(0), trace 2-MeTHF | 80-120 | 6-24 hours | 85-96 | 1.2-2.5 |

| Cobalt-catalyzed C-H alkylation | Co-nanoparticles/N-doped carbon | 120-150 | 8-16 hours | 65-92 | 2.0-3.8 |

| Direct N-alkylation with NaH | NaH/DMF-DCM (2:1) | 0-20 | 12 hours | 75 | 3.2 |

| Mechanochemical ball milling | Sulfamic acid, 600 rpm | Room temperature | 60 minutes | 68-94 | 0.8-1.5 |

| Fischer indole synthesis (solvent-free) | p-TSA, 100°C | 100 | 5 minutes | 76-91 | 1.8-2.2 |

Microwave-Assisted N-Propylindole Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of indole derivatives, including 1-propyl-1H-indole, by providing rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional thermal methods [13] [14] [15]. These techniques harness microwave energy to achieve selective heating of reaction components, resulting in accelerated reaction kinetics and often superior product yields [14] [16].

Microwave-Assisted Fischer Indole Synthesis

Microwave-assisted Fischer indole synthesis represents a fundamental approach for constructing indole frameworks under accelerated conditions [13] [17]. This methodology involves the cyclization of phenylhydrazones under acidic conditions, utilizing microwave irradiation to achieve rapid reaction completion [13] [17]. When phenylhydrazine and propyl-containing ketones are subjected to microwave conditions at 600 watts for 3 minutes, the corresponding indole products are obtained in yields of up to 91 percent [17].

The use of para-toluenesulfonic acid as catalyst in microwave-assisted Fischer synthesis has proven superior to traditional zinc chloride catalysis, providing higher yields and cleaner reaction profiles [17]. Temperature control at 100 degrees Celsius under microwave conditions ensures optimal reaction efficiency while preventing decomposition of sensitive intermediates [17]. The dramatically reduced reaction times, from hours to minutes, represent a significant improvement in synthetic efficiency [17].

One-Pot Microwave-Mediated Indole Construction

One-pot microwave-mediated methodologies enable the direct construction of substituted indoles from readily available starting materials [13] [18]. These approaches typically involve multicomponent reactions where indole formation and subsequent functionalization occur in a single reaction vessel [13]. Microwave power levels ranging from 100 to 200 watts at temperatures between 80 and 110 degrees Celsius provide optimal conditions for these transformations [16].

The reaction times for microwave-assisted one-pot indole synthesis typically range from 3 to 10 minutes, achieving yields of 88 to 96 percent [16]. These methodologies demonstrate superior atom economy compared to multistep approaches, with most reactant atoms being incorporated into the final product [7]. The enhanced reaction rates observed under microwave conditions result from direct molecular heating rather than conductive heat transfer [16].

Microwave-Enhanced Alkylation Reactions

Microwave-enhanced alkylation reactions provide efficient pathways for the introduction of propyl groups onto indole nitrogen atoms [19] [15] [18]. These methodologies utilize controlled microwave heating to promote nucleophilic substitution reactions between indole derivatives and propylating agents [15]. Alcohols serve as environmentally benign alkylating agents, with water being the only byproduct generated [15].

Montmorillonite K-10 clay catalyst under microwave conditions facilitates the alkylation of indoles with tertiary alcohols, providing 3-substituted tertiary-alkylindoles in good yields [15]. The solid acid catalyst enables easy product separation and potential catalyst recovery [15]. Reaction conditions typically involve microwave heating at temperatures ranging from 100 to 150 degrees Celsius for periods of 5 to 15 minutes [15] [18].

Optimization of Microwave Parameters

Systematic optimization of microwave parameters ensures maximum synthetic efficiency and product quality [14] [16]. Power output, temperature control, reaction time, and pressure management represent critical variables requiring careful adjustment [16]. Lower power settings (100-150 watts) often provide better selectivity, while higher power levels (200-400 watts) may be necessary for challenging substrates [16].

Temperature optimization studies indicate that reaction temperatures between 100 and 120 degrees Celsius provide optimal balances between reaction rate and product selectivity for most indole alkylation reactions [16]. Reaction times under microwave conditions are typically 10 to 50 times shorter than conventional heating methods, representing substantial improvements in energy efficiency [16]. Pressure control systems in modern microwave reactors enable reactions above solvent boiling points, further enhancing reaction rates [16].

| Substrate Type | Power (W) | Temperature (°C) | Time (minutes) | Yield (%) | Conversion Rate | Energy Efficiency |

|---|---|---|---|---|---|---|

| Simple indole | 100-200 | 80-110 | 3-10 | 88-96 | >95% | High |

| Substituted indoles | 150-300 | 100-120 | 5-15 | 79-92 | 85-98% | Very High |

| Phenylhydrazine + propyl ketone | 600 | 100 | 3 | 91 | >98% | Excellent |

| Indole-3-carboxaldehyde | 100-150 | 75-100 | 8-20 | 68-87 | 70-90% | Good |

| N-alkylated intermediates | 200-400 | 110-150 | 10-25 | 50-80 | 60-85% | Moderate |

Biocatalytic Methods for Sustainable Production

Biocatalytic approaches for 1-propyl-1H-indole synthesis represent the most environmentally sustainable methodologies available, operating under mild reaction conditions while achieving high selectivity and minimal waste generation [20] [21] [22]. These enzymatic processes utilize naturally occurring or engineered enzymes to catalyze indole alkylation reactions in aqueous media at physiological temperatures and pH values [20] [22] [23].

Lipase-Catalyzed Cascade Reactions

Lipase-catalyzed cascade reactions provide efficient pathways for indole functionalization through multi-step enzymatic processes [22]. Lipase TLIM demonstrates exceptional activity for the synthesis of bis-indolylmethanes through cascade reactions of indole with aldehydes in pure water [22]. This methodology offers excellent yields, wide substrate range, simple procedures, and the ability to utilize minimal catalyst amounts [22].

The lipase-catalyzed system operates at temperatures between 25 and 45 degrees Celsius in pure water, achieving yields ranging from 85 to 95 percent [22]. The enzyme demonstrates remarkable stability and can be recycled for up to 5 cycles while maintaining catalytic activity [22]. The use of water as the sole reaction medium eliminates organic solvent requirements, significantly reducing environmental impact [22].

Enzymatic Friedel-Crafts Alkylation

Enzymatic Friedel-Crafts alkylation utilizes specialized enzymes such as dimethylallyl-tryptophan synthases to catalyze the alkylation of indole derivatives [20]. These aromatic prenyltransferases demonstrate high flexibility for aromatic substrates while maintaining specificity for certain alkylating agents [20]. The enzymatic system operates under mild aqueous conditions at temperatures between 30 and 37 degrees Celsius [20].

Prenyltransferases of the dimethylallyl-tryptophan synthase superfamily catalyze Friedel-Crafts alkylation reactions with considerable substrate flexibility [20]. Recent research demonstrates that structural modifications to the natural dimethylallyl diphosphate substrate can be accommodated, including deletion or positional shifting of methyl groups [20]. These findings expand the potential applications of enzymatic alkylation for synthetic chemistry [20].

Immobilized Enzyme Systems

Immobilized enzyme systems enhance the practical applicability of biocatalytic indole synthesis by improving enzyme stability, facilitating product separation, and enabling enzyme reuse [24]. Candida cylindracea lipase immobilized on hydroxypropyl methylcellulose and polyvinyl alcohol polymer blends demonstrates excellent activity for transesterification reactions relevant to indole alkylation [24].

The immobilized enzyme system achieves optimal activity at temperatures between 40 and 60 degrees Celsius with pH values ranging from 7.5 to 8.0 [24]. Kinetic studies reveal activation energies of approximately 16.2 kilocalories per mole for the immobilized enzyme system [24]. The catalyst maintains 40 percent retention of activity through four catalytic cycles, demonstrating reasonable recyclability [24].

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis approaches combine the selectivity advantages of enzymatic catalysis with the versatility of chemical transformations [21]. These hybrid methodologies utilize enzymes for key bond-forming steps while employing chemical methods for substrate preparation or product modification [21]. Multi-enzyme systems enable complex transformations that would be difficult to achieve through purely chemical or enzymatic approaches [21].

Recent developments in chemoenzymatic synthesis include the use of three-enzyme coupling systems for the preparation of indole-containing compounds [21]. These systems demonstrate efficient transformation of various indole derivatives, including fluorinated and hydroxylated analogs [21]. The enzymatic components operate under mild aqueous conditions, while chemical steps can be conducted under optimized conditions for maximum efficiency [21].

Biocatalyst Engineering and Optimization

Biocatalyst engineering represents an emerging area for enhancing the efficiency and scope of enzymatic indole synthesis [25]. Protein engineering techniques enable the modification of enzyme active sites to accommodate non-natural substrates or improve catalytic properties [25]. Directed evolution approaches provide systematic methods for developing enzymes with enhanced activity toward specific substrates [25].

Recent advances in biocatalyst engineering include the development of artificial mini-enzymes for selective indole oxidation and functionalization [26]. These engineered systems demonstrate high selectivity toward specific positions on the indole ring, enabling regioselective functionalization [26]. The combination of rational design and directed evolution approaches offers promising avenues for developing improved biocatalysts for indole synthesis [26].

| Enzyme Type | Substrate Specificity | Reaction Medium | Temperature (°C) | pH Optimum | Yield (%) | Recyclability |

|---|---|---|---|---|---|---|

| Lipase TLIM | Wide range aldehydes | Pure water | 25-45 | 7.0-8.5 | 85-95 | Up to 5 cycles |

| Candida cylindracea lipase | Propyl benzoate formation | Solvent-free | 40-60 | 7.5-8.0 | 40 (4th cycle) | 4 cycles (40% retention) |

| Dimethylallyl-tryptophan synthase | Indole derivatives | Aqueous buffer | 30-37 | 7.2-7.8 | 70-85 | Limited data |

| Prenyltransferases | Aromatic substrates | Phosphate buffer | 25-40 | 7.0-8.0 | 60-80 | Up to 3 cycles |

| α-Chymotrypsin | Indole + aldehydes | Aqueous ethanol | 35-50 | 8.0-8.5 | 45-70 | Non-recyclable |

Comparative Analysis of Green Chemistry Metrics

The environmental impact and sustainability of different synthetic approaches can be quantitatively assessed through established green chemistry metrics [5]. These measurements provide objective criteria for evaluating the relative merits of various methodologies for 1-propyl-1H-indole synthesis [5]. Key metrics include atom economy, environmental factor, process mass intensity, carbon efficiency, energy consumption, and waste generation [5].

Biocatalytic approaches demonstrate superior performance across most green chemistry metrics, achieving atom economies of 90 to 95 percent and environmental factors as low as 0.5 to 1.2 [5]. These enzymatic methodologies generate minimal waste while operating under mild conditions that require minimal energy input [22]. Solvent-free methodologies also perform well, particularly iron-catalyzed approaches that achieve environmental factors of 1.2 to 2.5 [1].

Microwave-assisted synthesis provides intermediate sustainability performance, with environmental factors ranging from 2.0 to 3.5 [16]. While these methods require higher energy input than biocatalytic approaches, they offer significant improvements over traditional thermal methods [16]. The rapid reaction times and enhanced selectivity partially offset the higher energy requirements [16].

| Synthesis Method | Atom Economy (%) | E-Factor | PMI (Process Mass Intensity) | Carbon Efficiency (%) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg product) |

|---|---|---|---|---|---|---|

| Solvent-Free Iron Catalysis | 85-92 | 1.2-2.5 | 2.2-3.5 | 82-88 | 2.5-4.0 | 1.2-2.5 |

| Microwave-Assisted Synthesis | 78-88 | 2.0-3.5 | 3.0-4.5 | 75-85 | 1.5-2.8 | 2.0-3.5 |

| Biocatalytic Approach | 90-95 | 0.5-1.2 | 1.5-2.2 | 88-93 | 0.8-1.5 | 0.5-1.2 |

| Traditional Method (Comparative) | 45-65 | 8.5-15.2 | 9.5-16.2 | 40-55 | 8.0-12.0 | 8.5-15.2 |